molecular formula C22H21N3O2S B11201347 N-(4-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

N-(4-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B11201347
M. Wt: 391.5 g/mol
InChI Key: FNGCDLHPXYVTPO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both imidazole and thiazole rings in the structure contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common approach includes:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 4-ethylphenyl and 4-methoxyphenyl groups can be carried out through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

    Receptor binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.

    Signal transduction pathways: The compound may influence various cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-(4-ethylphenyl)-2-[6-(4-hydroxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-(4-ethylphenyl)-2-[6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Uniqueness

The uniqueness of N-(4-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the 4-methoxyphenyl group, for example, may enhance its lipophilicity and influence its interaction with biological targets.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C22H21N3O2S/c1-3-15-4-8-17(9-5-15)23-21(26)12-18-14-28-22-24-20(13-25(18)22)16-6-10-19(27-2)11-7-16/h4-11,13-14H,3,12H2,1-2H3,(H,23,26)

InChI Key

FNGCDLHPXYVTPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC

Origin of Product

United States

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